

comparing the acidity of internal alkynes versus terminal alkynes

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A Comparative Analysis of Acidity: Internal vs. Terminal Alkynes

A definitive guide for researchers, scientists, and drug development professionals on the distinct acidic properties of terminal and internal alkynes, supported by quantitative data and detailed experimental methodologies.

The acidity of alkynes is a fundamental concept in organic chemistry with significant implications for synthetic strategies and the understanding of reaction mechanisms. A common point of inquiry is the comparison of acidity between internal and terminal alkynes. This guide provides a comprehensive analysis, clarifying that measurable acidity is a characteristic exclusive to terminal alkynes due to their unique structural features.

Key Findings: Acidity is the Domain of Terminal Alkynes

Internal alkynes, which feature a carbon-carbon triple bond with alkyl or aryl substituents on both sp-hybridized carbons, lack a hydrogen atom directly attached to the triple bond. Consequently, they do not exhibit acidic behavior in the context of proton donation from the alkyne moiety. In stark contrast, terminal alkynes possess a hydrogen atom on an sp-hybridized carbon, rendering this proton appreciably acidic compared to protons in alkanes and alkenes.



The enhanced acidity of terminal alkynes is a direct result of the high s-character of the sp-hybridized carbon orbital.[1][2] With 50% s-character, this orbital holds the bonding electrons closer to the carbon nucleus, which in turn stabilizes the resulting conjugate base, the acetylide anion, upon deprotonation.[3][4] This stabilization facilitates the loss of a proton to a strong base.

Quantitative Comparison of Acidity

The acid dissociation constant (pKa) is the quantitative measure of a compound's acidity. For hydrocarbons, these values are often determined in dimethyl sulfoxide (DMSO) to facilitate the measurement of very weak acids. The data presented in Table 1, primarily sourced from the extensive Bordwell pKa database, clearly illustrates the significant difference in acidity between terminal alkynes and other hydrocarbon functional groups. It also highlights the subtle electronic effects of different substituents on the acidity of terminal alkynes.



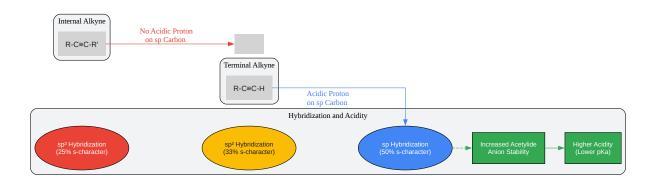
Compound	Structure	Functional Group	pKa in DMSO
Ethane	СН3-СН3	Alkane	~50
Ethene	CH2=CH2	Alkene	~44
Acetylene	H-C≡C-H	Terminal Alkyne	31.1
Propyne	СН₃-С≡С-Н	Terminal Alkyne	30.5
Phenylacetylene	Ph-C≡C-H	Terminal Alkyne	28.7
t-Butylacetylene	(СН₃)₃С-С≡С-Н	Terminal Alkyne	30.9
Cyclopropylacetylene	c-C₃H₅-C≡C-H	Terminal Alkyne	29.7
2-Butyne	CH₃-C≡C-CH₃	Internal Alkyne	>40
Diphenylacetylene	Ph-C≡C-Ph	Internal Alkyne	>40

Note: The pKa of the C-H bonds on the alkyl/aryl substituents of internal alkynes is comparable to that of alkanes or arenes and not reflective of "alkyne acidity."

Factors Influencing the Acidity of Terminal Alkynes

The primary factor determining the acidity of a terminal alkyne is the hybridization of the carbon atom bonded to the hydrogen, as illustrated in the diagram below.





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Figure 1. Factors determining alkyne acidity.

Experimental Protocols for pKa Determination of Weakly Acidic Hydrocarbons

The determination of pKa values for very weak acids like terminal alkynes requires specialized techniques, as they cannot be accurately measured in aqueous solutions. The following outlines a general experimental protocol based on potentiometric titration in a non-aqueous solvent, a common and reliable method for this purpose.

Objective: To determine the pKa of a terminal alkyne in dimethyl sulfoxide (DMSO) via potentiometric titration.

Materials:

Terminal alkyne sample (e.g., phenylacetylene)



- Anhydrous dimethyl sulfoxide (DMSO)
- Titrant: A strong, non-nucleophilic base solution in DMSO (e.g., potassium dimsyl, KCH₂SOCH₃)
- Calibrated pH electrode or a suitable indicator/reference electrode pair for non-aqueous media
- Autotitrator or manual titration setup with a high-precision burette
- Inert atmosphere glovebox or Schlenk line (to exclude moisture and CO₂)
- Glassware, oven-dried and cooled under an inert atmosphere

Procedure:

- Preparation of Solutions:
 - Prepare a standardized solution of the strong base titrant in anhydrous DMSO under an inert atmosphere. The concentration should be accurately known.
 - Prepare a solution of the terminal alkyne of known concentration in anhydrous DMSO.
- Titration Setup:
 - Assemble the titration apparatus within an inert atmosphere glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).
 - Place a known volume of the terminal alkyne solution into the titration vessel.
 - Immerse the calibrated electrode into the solution.
 - Fill the burette with the standardized strong base titrant.
- Titration:
 - Slowly add small increments of the titrant to the alkyne solution with constant stirring.







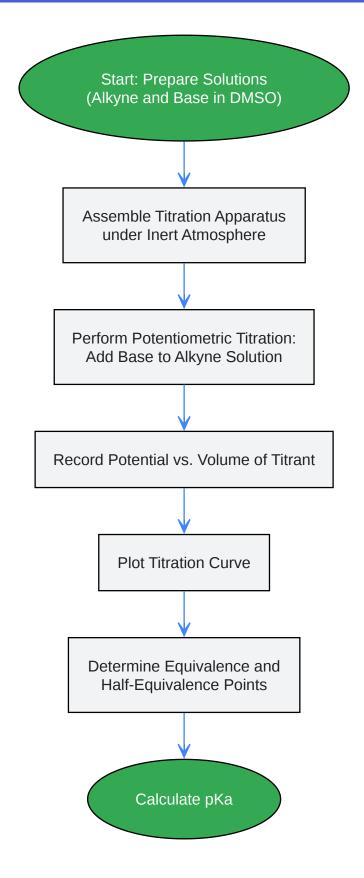
- After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.
- Continue the titration well past the equivalence point to obtain a complete titration curve.

• Data Analysis:

- Plot the recorded potential (or pH) as a function of the volume of titrant added to generate a titration curve.
- Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).
- The pKa of the terminal alkyne is determined from the potential at the half-equivalence point. This value may require correction based on the specific electrode system and solvent used.

The following diagram illustrates the general workflow for this experimental determination.





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Figure 2. Experimental workflow for pKa determination.



Conclusion

The distinction in acidity between terminal and internal alkynes is absolute and stems from the presence or absence of a hydrogen atom on an sp-hybridized carbon. Terminal alkynes are significantly more acidic than their alkane and alkene counterparts, a property that is leveraged extensively in organic synthesis for the formation of carbon-carbon bonds via acetylide anions. The quantitative data and experimental methodologies presented here provide a robust framework for understanding and investigating the acidity of this important class of hydrocarbons.

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